

(Rac)-Tanolomastat: A Technical Guide to a Broad-Spectrum Matrix Metalloproteinase Inhibitor

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Compound of Interest

Compound Name: (Rac)-Tanolomastat

Cat. No.: B15575373

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Abstract

(Rac)-Tanolomastat, also known as (Rac)-BAY 12-9566, is a potent, orally bioavailable, non-peptidic biphenyl inhibitor of matrix metalloproteinases (MMPs). As the racemic mixture of Tanolomastat, it functions by chelating the zinc ion essential for the catalytic activity of these endopeptidases. MMPs play a crucial role in the degradation of the extracellular matrix, a process integral to both normal physiological functions and pathological conditions such as tumor invasion, metastasis, and angiogenesis. This technical guide provides an in-depth overview of **(Rac)-Tanolomastat**, including its mechanism of action, inhibitory profile, and detailed experimental protocols for its evaluation.

Introduction

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that are key regulators of the extracellular matrix (ECM). Under physiological conditions, their activity is tightly controlled. However, in many pathological states, including cancer, the expression and activity of MMPs are upregulated, leading to excessive ECM degradation. This facilitates cancer cell invasion, migration, and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.^[1]

(Rac)-Tanolomastat is a synthetic, broad-spectrum MMP inhibitor that has demonstrated anti-invasive and antimetastatic activity in various preclinical models.^[2] It primarily targets several

MMPs, including MMP-2 (Gelatinase A), MMP-3 (Stromelysin-1), MMP-9 (Gelatinase B), and MMP-13 (Collagenase-3).^[3] This document serves as a comprehensive resource for researchers, providing detailed methodologies and quantitative data related to the study of **(Rac)-Tanolomastat**.

Mechanism of Action

(Rac)-Tanolomastat functions as a competitive inhibitor of MMPs. Its chemical structure features a Zn-binding carboxyl group that chelates the zinc ion within the active site of the MMP enzyme.^[2] This interaction reversibly blocks the catalytic activity of the enzyme, preventing the degradation of its substrates in the extracellular matrix.

The inhibition of MMPs by **(Rac)-Tanolomastat** leads to a reduction in the breakdown of basement membranes, which are critical barriers to cell invasion. By preserving the integrity of the ECM, **(Rac)-Tanolomastat** can inhibit tumor cell invasion, metastasis, and angiogenesis.^[4]

Quantitative Data: Inhibitory Activity

The inhibitory potency of **(Rac)-Tanolomastat** against various MMPs has been quantified through the determination of its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The following table summarizes the available data.

MMP Subtype	Ki (nM)	IC50 (nM)
MMP-2	11	-
MMP-3	143	-
MMP-9	301	-
MMP-13	1470	-
Endothelial Cell Invasion	-	840

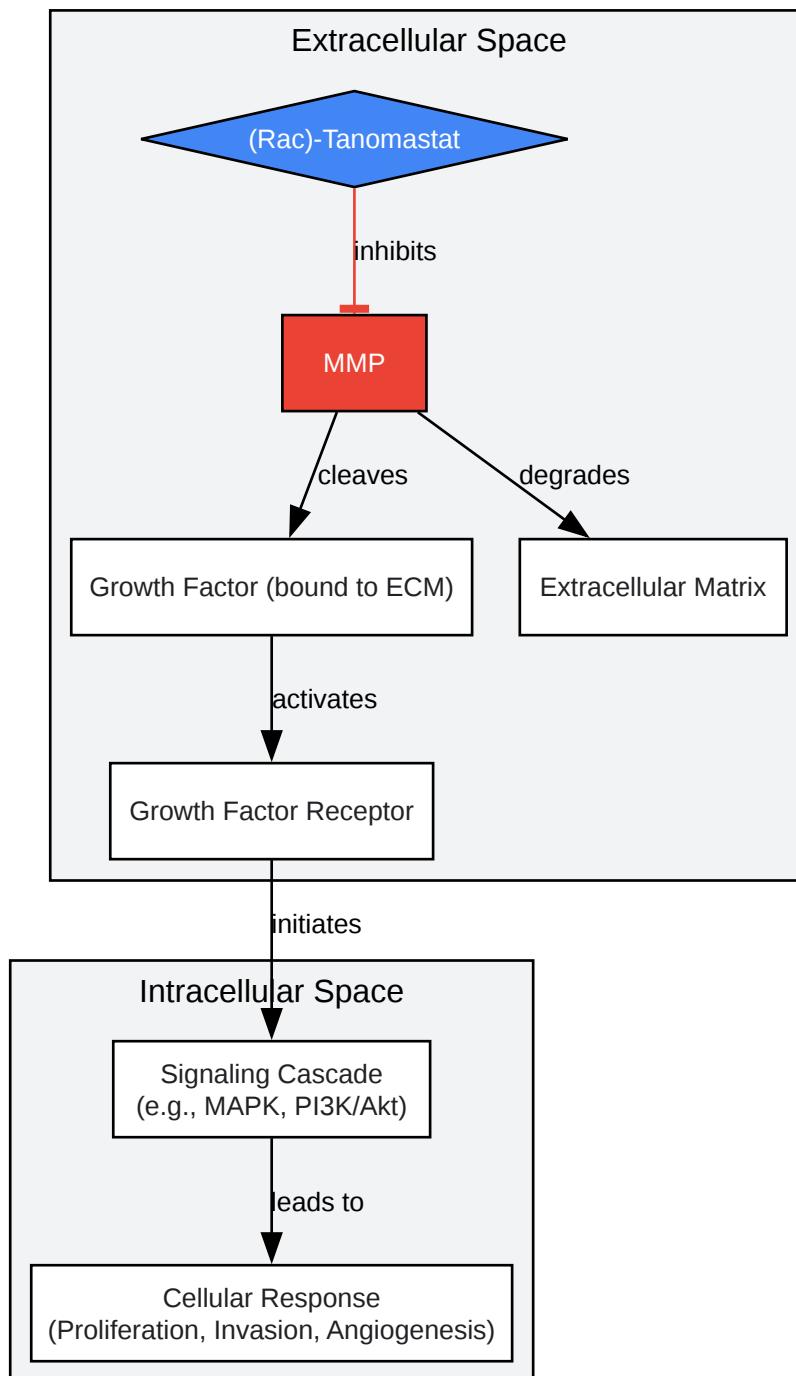
Data sourced from MedChemExpress and TargetMol.^{[2][3]}

Signaling Pathways and Experimental Workflows

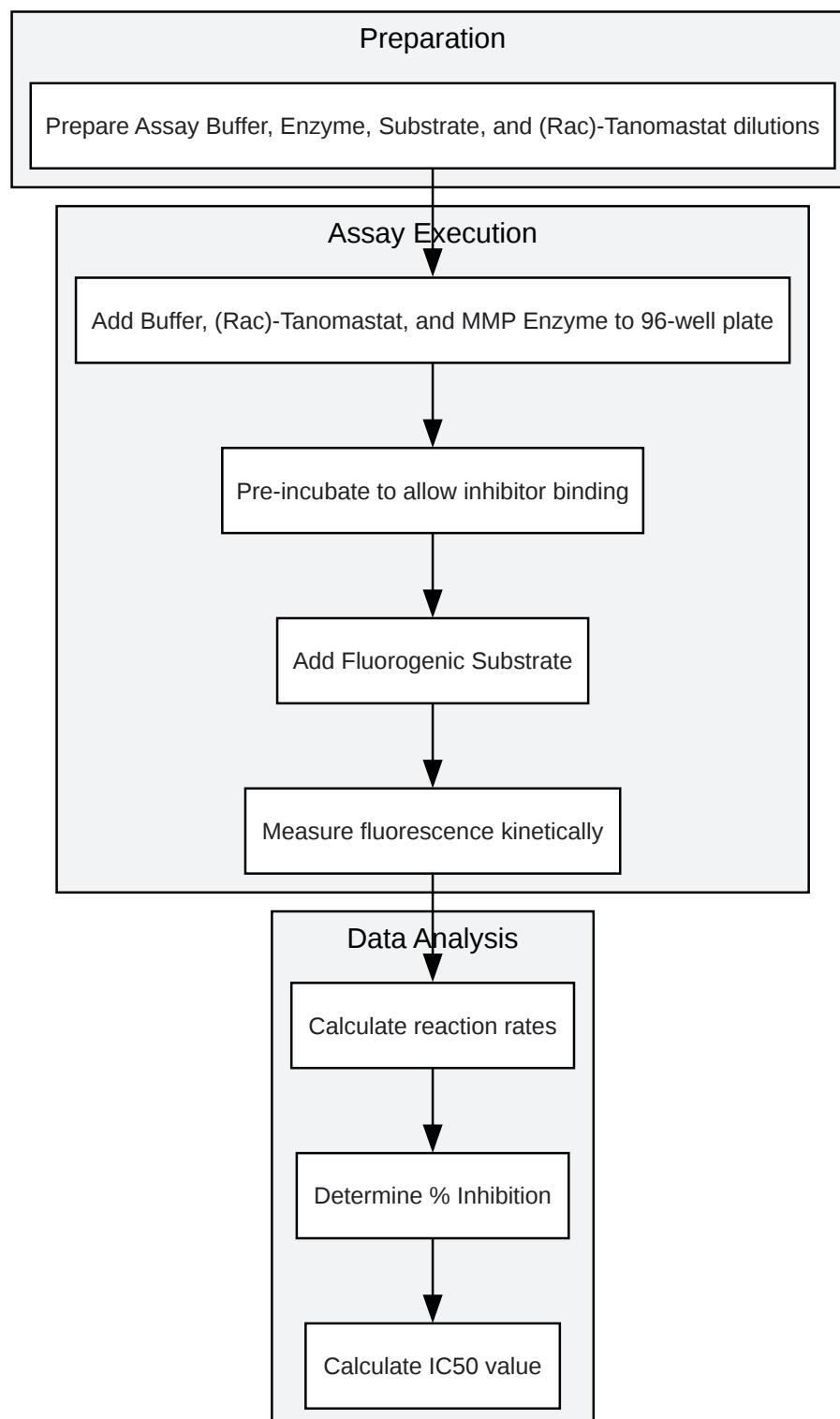
While direct studies on the specific intracellular signaling pathways modulated by **(Rac)-Tanomastat** are limited, the inhibition of MMPs can indirectly affect signaling cascades that are dependent on the processing of extracellular signaling molecules or the interaction of cells with the ECM. For instance, MMPs are known to be involved in the activation of growth factors and cytokines, and their inhibition can therefore impact downstream pathways like the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.[5][6]

Diagram: Generalized MMP-Mediated Signaling

General Role of MMPs in Signaling



Workflow for Fluorometric MMP Inhibition Assay

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